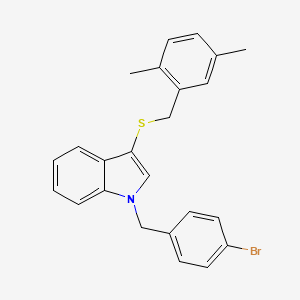
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a synthetic compound that belongs to the indole family. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has been extensively studied for its potential use in scientific research and drug development.
Mecanismo De Acción
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole exerts its pharmacological effects by inhibiting the activity of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole activity by the compound leads to the suppression of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole in lab experiments include its potent and selective inhibition of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole, which makes it a useful tool for studying the role of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole in various cellular processes. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole involves several steps, including the reaction of 4-bromobenzyl chloride with 2,5-dimethylbenzyl mercaptan to form the corresponding thioether intermediate. The intermediate is then reacted with indole and a base catalyst to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole has been used extensively in scientific research due to its potent and selective inhibition of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWVDQGMGROQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2948288.png)

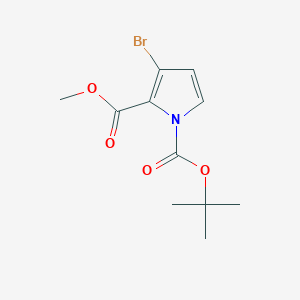

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2948294.png)

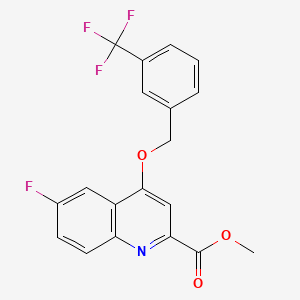
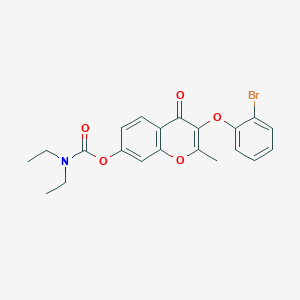
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)
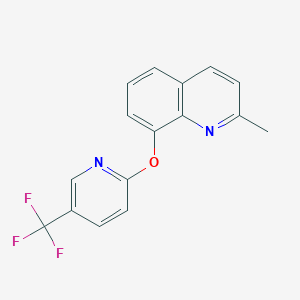
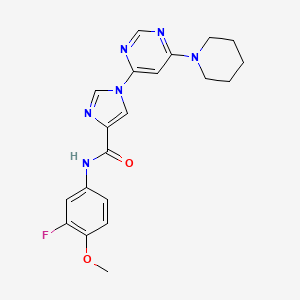
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)